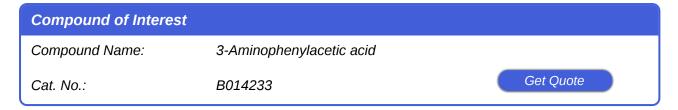


An In-depth Technical Guide to 3-Aminophenylacetic Acid: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Aminophenylacetic acid**, a significant chemical intermediate in various scientific fields. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications, particularly within the realm of drug discovery and development.

Core Properties of 3-Aminophenylacetic Acid

3-Aminophenylacetic acid, with the CAS number 14338-36-4, is a versatile organic compound.[1][2][3][4][5] Its structure incorporates a phenyl ring substituted with both an amino group and an acetic acid moiety, making it an interesting building block for more complex molecules. The quantitative properties of this compound are summarized in the table below for ease of reference.



Property	Value	Source(s)
CAS Number	14338-36-4	[1][2][3][4][6]
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][4][6]
Molecular Weight	151.16 g/mol	[1][2][4][5][6]
Appearance	Off-white to light yellow/brown crystalline powder	[3][6][7]
Melting Point	147-150 °C	[2][3][5][6]
Boiling Point (Predicted)	349.8 ± 17.0 °C	[3][6]
Density (Predicted)	1.268 ± 0.06 g/cm ³	[6]
pKa (Predicted)	4.08 ± 0.10	[3][6][8]
Solubility	Soluble in DMSO, Methanol, and Water	[3][6]
InChI Key	XUSKZLBLGHBCLD- UHFFFAOYSA-N	[2]
SMILES	Nc1cccc(CC(O)=O)c1	[1][2]

Synthesis and Reactivity

The chemical behavior of **3-Aminophenylacetic acid** is dictated by its functional groups: the aromatic ring, the nucleophilic amino group, and the acidic carboxylic acid group. This amphoteric nature allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and acylations.[8]

One of the common methods for synthesizing **3-Aminophenylacetic acid** is through the reduction of **3**-nitrophenylacetic acid. An alternative industrial-scale synthesis begins with p-nitrophenylacetonitrile and proceeds through a multi-step process involving reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis.[1][3]



This protocol details the synthesis of **3-Aminophenylacetic acid** from **3-**nitrophenylacetic acid using catalytic hydrogenation.

Materials:

- 3-Nitrophenylacetic acid
- Absolute Ethanol
- 5% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- Dissolve 3-nitrophenylacetic acid in absolute ethanol in a suitable hydrogenation vessel.
- Carefully add the 5% Pd/C catalyst to the solution.
- Seal the vessel and connect it to a hydrogen source.
- Purge the vessel with hydrogen gas to remove air.
- Pressurize the vessel with hydrogen gas and heat to the appropriate temperature.
- Maintain the reaction under hydrogen pressure with stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
- Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of ethanol.



• Concentrate the filtrate using a rotary evaporator to yield **3-Aminophenylacetic acid**.



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A flowchart illustrating the synthesis of **3-Aminophenylacetic acid**.

Analytical Methodologies

The purity and identity of synthesized **3-Aminophenylacetic acid** can be confirmed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

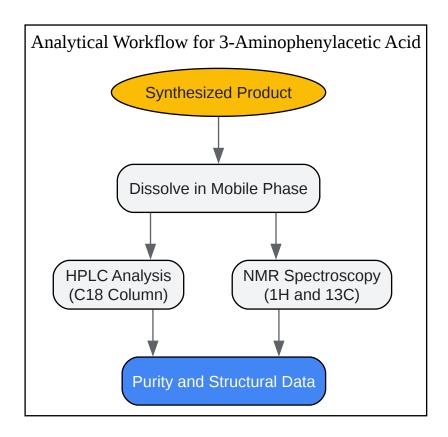
A reverse-phase HPLC method can be employed for the analysis of **3-Aminophenylacetic acid**. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9] A gradient elution is often used to achieve optimal separation.

Sample Protocol:

- Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 μm particle size)[9]
- Mobile Phase A: 0.1% Phosphoric Acid in Water[9]
- Mobile Phase B: Acetonitrile[9]
- Flow Rate: 1.0 mL/min[9]
- Column Temperature: 30°C[9]
- Detection: UV at a suitable wavelength (e.g., 254 nm)



Injection Volume: 10 μL



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A diagram of the analytical workflow for product verification.

¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of **3-Aminophenylacetic acid**. The spectra would show characteristic peaks corresponding to the protons and carbons in the aromatic ring, the methylene group, and the amino and carboxylic acid groups.[4]

Applications in Research and Drug Development

3-Aminophenylacetic acid serves as a key intermediate in the synthesis of a wide range of organic molecules.[3][6] Its bifunctional nature allows for its incorporation into various molecular scaffolds. In the pharmaceutical industry, it is a valuable building block for the development of novel therapeutic agents. While specific biological activities of the parent compound are not extensively documented, derivatives of similar structures, such as aminothiazoles, have shown a broad spectrum of activities including antimicrobial, anti-inflammatory, and even potential for



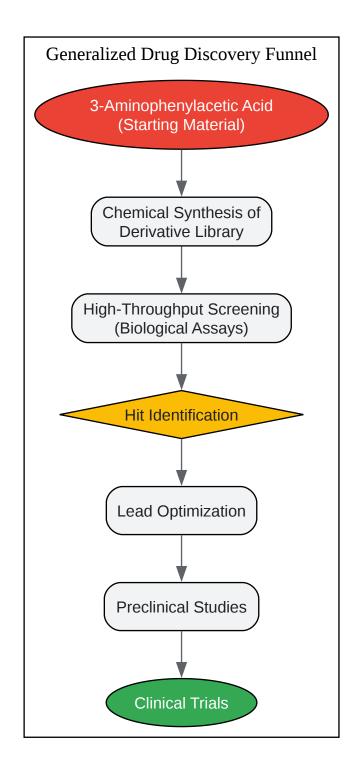
agricultural applications.[10][11] The presence of the amino group is particularly important in drug design as it can participate in hydrogen bonding and other interactions with biological targets like proteins and enzymes.[12]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological signaling pathways that are directly modulated by **3-Aminophenylacetic acid**. Its primary role in drug discovery appears to be as a scaffold or starting material for the synthesis of more complex, biologically active molecules. The biological effects observed are therefore attributed to the final derivative rather than the initial building block.

The following diagram illustrates a generalized workflow in a drug discovery process where a compound like **3-Aminophenylacetic acid** could be utilized as a starting point for developing a lead compound.





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A conceptual workflow for drug discovery using a chemical scaffold.

In conclusion, **3-Aminophenylacetic acid** is a chemical compound of significant interest due to its versatile reactivity and its role as a foundational element in the synthesis of a variety of



organic molecules. While its direct biological activity is not well-defined, its utility as a synthetic intermediate in the creation of potentially bioactive compounds, including pharmaceuticals, is well-established. This guide provides researchers and developers with the core technical information required to work with this valuable compound.

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